Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt

Description

Systematic IUPAC Nomenclature and Structural Characterization

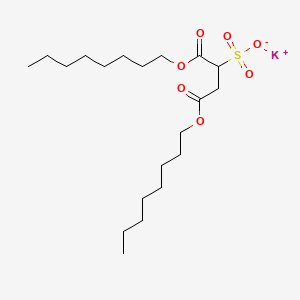

The compound butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is systematically named according to IUPAC rules as potassium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate . This nomenclature reflects its structural features:

- A central butanedioic acid backbone substituted with a sulfonate group (-SO₃⁻) at position 2.

- Two 2-ethylhexyl groups esterified at the 1- and 4-positions of the butanedioic acid.

- A potassium counterion neutralizing the sulfonate group’s charge.

The molecular formula is C₂₀H₃₇KO₇S , with a molar mass of 460.67 g/mol . Structurally, the molecule consists of a sulfonated dicarboxylic acid esterified with branched alkyl chains (2-ethylhexyl groups), forming an amphiphilic structure with a polar sulfonate head and hydrophobic tails. This configuration enables surfactant properties, critical for its applications in emulsification and solubilization.

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by the following registry numbers and codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 7491-09-0 | |

| EC Number | 231-308-5 | |

| UNII | CIK9F54ZHR | |

| KEGG ID | D03886 | |

| DSSTox Substance ID | DTXSID60996394 |

These identifiers ensure precise tracking in regulatory, commercial, and scientific contexts. For example, the EC Number 231-308-5 classifies it under the European Inventory of Existing Commercial Chemical Substances (EINECS). The KEGG ID D03886 links it to biochemical pathway databases, highlighting its role in pharmaceutical formulations.

Properties

CAS No. |

72102-49-9 |

|---|---|

Molecular Formula |

C20H37KO7S |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

potassium;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.K/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

IITZOMUJXICGGH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt typically involves the esterification of butanedioic acid with octanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures (120-140°C) to facilitate the formation of the ester. Following esterification, the product is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide. The final step involves neutralizing the sulfonated ester with potassium hydroxide to obtain the potassium salt form .

Industrial Production Methods

In industrial settings, the production of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including distillation and crystallization, ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Laxative and Stool Softener :

- Dioctyl sulfosuccinate is widely used as a laxative and stool softener. It acts by lowering the surface tension of stool, allowing water and lipids to penetrate more easily. This property makes it effective for treating constipation and is included in the World Health Organization's List of Essential Medicines .

- Topical Formulations :

- Drug Delivery Systems :

Cosmetic Applications

- Emulsifying Agent :

- Skin Conditioning :

Industrial Applications

- Surfactant in Cleaning Products :

- Oil Dispersant :

Case Study 1: Efficacy as a Laxative

A clinical study evaluated the effectiveness of dioctyl sulfosuccinate as a stool softener in patients with constipation. Results indicated significant improvements in stool consistency and frequency of bowel movements compared to control groups .

Case Study 2: Emulsification in Topical Creams

Research conducted on various topical formulations revealed that incorporating dioctyl sulfosuccinate improved emulsion stability significantly over time compared to formulations without this compound. This study highlighted its role in enhancing product shelf life and user experience .

Mechanism of Action

The mechanism of action of butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt involves its ability to reduce surface tension and form micelles. This property allows it to enhance the solubility of hydrophobic substances in aqueous solutions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and stabilization of emulsions. The sulfonate group plays a crucial role in the compound’s surfactant activity by providing a hydrophilic head that interacts with water molecules .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Sulfosuccinates

*Inferred from sodium analog. †Estimated based on cation effect.

Biological Activity

Butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt, commonly known as dioctyl sulfosuccinate (DOSS), is a surfactant and emulsifying agent used in various pharmaceutical and industrial applications. Its biological activity is primarily associated with its role as a laxative and stool softener, but it also exhibits other biological effects that warrant further investigation.

- Chemical Formula : C20H37KO7S

- Molecular Weight : 444.57 g/mol

- CAS Number : 577-11-7

DOSS functions by lowering the surface tension of stool, allowing water and lipids to penetrate and soften the stool mass. This mechanism is critical for its effectiveness as a laxative. In vitro studies have shown that DOSS enhances the absorption of water in the intestines, facilitating easier bowel movements .

Pharmacological Effects

- Laxative Properties : DOSS is widely recognized for its use as a stool softener. It is included in the World Health Organization's List of Essential Medicines due to its efficacy and safety profile .

- Surface Activity : As an anionic surfactant, DOSS reduces surface tension in aqueous solutions, which can enhance the solubilization of lipids and other hydrophobic compounds .

Toxicological Studies

- Acute Toxicity : Studies indicate that DOSS has a low acute toxicity profile. In rat studies, no significant adverse effects were observed at doses up to 750 mg/kg body weight per day over extended periods .

- Chronic Exposure : Repeated exposure studies demonstrated some effects on body weight gain in rats at higher concentrations (1.04% and above), but overall, it was considered safe within regulated limits .

Genotoxicity

Clinical Use as a Stool Softener

DOSS is frequently prescribed for patients with constipation, particularly those who may be at risk for straining during bowel movements (e.g., post-operative patients). A clinical study involving patients with chronic constipation reported significant improvements in stool consistency and frequency when treated with DOSS compared to placebo .

Environmental Impact Assessments

A draft screening assessment by Environment Canada concluded that DOSS poses low ecological risks due to its rapid degradation and low bioaccumulation potential in aquatic environments . This finding is crucial for evaluating its safety in both medical and industrial applications.

Data Tables

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at doses ≤ 750 mg/kg/day in rats |

| Chronic Toxicity | Decreased body weight gains observed at doses ≥ 1.04% over prolonged exposure |

| Genotoxicity | No mutations induced in bacterial strains; inconclusive results from mammalian tests |

| Clinical Efficacy | Significant improvement in stool consistency and frequency reported in chronic constipation cases |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing butanedioic acid, sulfo-, 1,4-dioctyl ester, potassium salt, and how do reaction conditions influence yield?

- Methodology : Sulfosuccinate esters are typically synthesized via a two-step process: (1) sulfonation of maleic anhydride to form sulfosuccinic acid, followed by (2) esterification with 1-octanol under acidic catalysis. For the potassium salt, neutralization with potassium hydroxide is critical. Reaction temperature (60–80°C) and molar ratios (1:2 for diol:acid) significantly impact esterification efficiency. Purity can be monitored via FTIR (sulfonate peak at 1040 cm⁻¹) and NMR (disappearance of maleic anhydride protons at δ 6.3 ppm) .

Q. How can the surface activity of this compound be experimentally characterized for applications as a wetting agent?

- Methodology : Use a tensiometer to measure critical micelle concentration (CMC) via the pendant drop method. Compare surface tension reduction in aqueous solutions (0.1–10 mM) at 25°C. Dynamic light scattering (DLS) can assess micelle size distribution. Note that potassium salts may exhibit higher solubility than sodium analogs, affecting CMC values .

Q. What spectroscopic and chromatographic techniques are suitable for structural confirmation and purity analysis?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm esterification (e.g., octyl group protons at δ 0.8–1.5 ppm) and sulfonate integration.

- HPLC-MS : Reverse-phase C18 column with ESI-MS detection (expected [M-K]⁻ ion at m/z 421).

- Elemental Analysis : Validate sulfur (≈7.2%) and potassium (≈8.8%) content .

Advanced Research Questions

Q. How does pH and temperature affect the stability of this compound in aqueous systems, and how can degradation products be identified?

- Methodology : Conduct accelerated stability studies (25–60°C, pH 2–12). Monitor hydrolysis via HPLC for free sulfosuccinic acid (retention time shift) and octanol (GC-MS). Potassium salts may degrade faster in acidic conditions due to protonation of the sulfonate group. Use TGA-DSC to assess thermal decomposition thresholds (>200°C) .

Q. What advanced analytical strategies resolve contradictions in reported molecular weights (e.g., 444.56 vs. 444.22)?

- Approach : High-resolution mass spectrometry (HRMS) to confirm exact mass (theoretical m/z 444.2158 for [C₂₀H₃₇KO₇S]⁻). Discrepancies may arise from hydration states or salt impurities. Couple with ICP-OES to verify potassium content .

Q. How does this compound interact with polymer matrices (e.g., PE, PP) in coating applications, and what methods evaluate compatibility?

- Methods :

- SEM-EDS : Map sulfur distribution in polymer blends to assess dispersion.

- Tensile Testing : Measure mechanical properties to detect plasticization effects.

- FTIR : Monitor ester bond stability under UV aging .

Q. What in vitro assays are appropriate for preliminary toxicity profiling?

- Protocols :

- Cell Viability : MTT assay using human keratinocytes (HaCaT) at 0.1–1 mg/mL.

- Membrane Disruption : Lactate dehydrogenase (LDH) release assay.

- Ecotoxicity : Daphnia magna immobilization tests (EC₅₀ < 10 mg/L suggests high hazard) .

Methodological Notes

- Synthesis Optimization : Replace sodium hydroxide with potassium hydroxide in neutralization steps to avoid counterion cross-contamination .

- Data Reproducibility : Batch-to-batch variability in esterification efficiency (e.g., 70–85% yield) necessitates strict stoichiometric control and anhydrous conditions .

- Regulatory Compliance : For food-contact studies, adhere to GB9685-2008 standards for maximum allowable migration limits (e.g., 3.0% in PE/PP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.